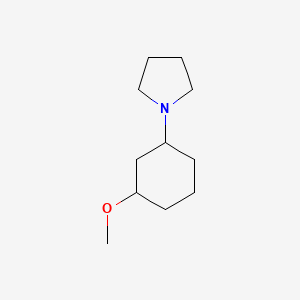![molecular formula C21H20NO2P B12890587 Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- CAS No. 144175-19-9](/img/structure/B12890587.png)
Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Diphenylphosphoryl)methyl)-N-methylbenzamide is an organic compound that features a phosphoryl group attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Diphenylphosphoryl)methyl)-N-methylbenzamide typically involves the reaction of diphenylphosphoryl chloride with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Reaction of Diphenylphosphoryl Chloride with N-Methylbenzamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((Diphenylphosphoryl)methyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the benzamide moiety under basic conditions.
Major Products Formed
Oxidation: Formation of diphenylphosphoryl oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-((Diphenylphosphoryl)methyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N-((Diphenylphosphoryl)methyl)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((Diphenylphosphoryl)methyl)-N-methylaminoacetic acid
- N-((Diphenylphosphoryl)ethyl)-N-methylbenzamide
- N-((Diphenylphosphoryl)methyl)-N-butylbenzamide
Uniqueness
N-((Diphenylphosphoryl)methyl)-N-methylbenzamide is unique due to the presence of both a phosphoryl group and a benzamide moiety in its structure. This combination imparts distinct chemical properties, such as the ability to form stable complexes with metal ions and participate in various chemical reactions. The compound’s versatility makes it valuable in multiple research and industrial applications.
Eigenschaften
CAS-Nummer |
144175-19-9 |
|---|---|
Molekularformel |
C21H20NO2P |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-(diphenylphosphorylmethyl)-N-methylbenzamide |
InChI |
InChI=1S/C21H20NO2P/c1-22(21(23)18-11-5-2-6-12-18)17-25(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
InChI-Schlüssel |
AXSLXVYMPYEGMB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


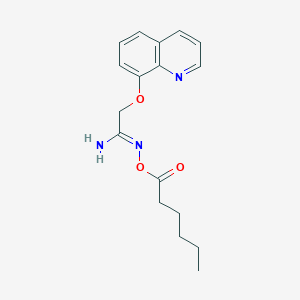
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)

![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)
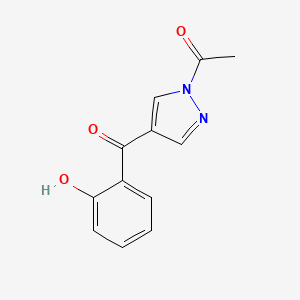
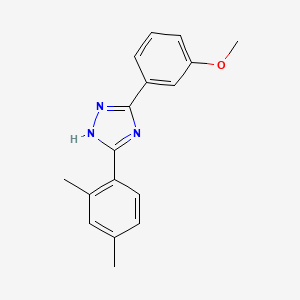
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
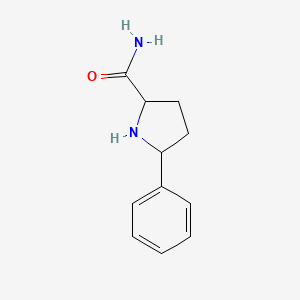
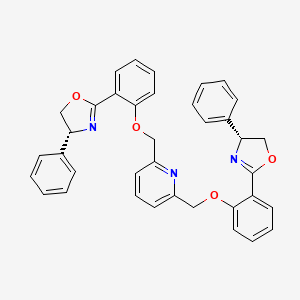
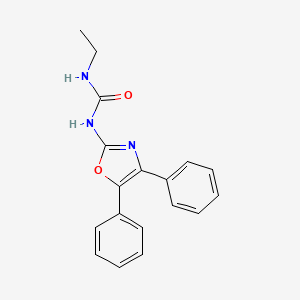
![4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)


